N-Butyl-N'-dodecylurea
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Overview
Description
N-Butyl-N’-dodecylurea is an organic compound belonging to the class of ureas It is characterized by the presence of butyl and dodecyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N’-dodecylurea typically involves the reaction of butylamine and dodecyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane. The reaction proceeds smoothly at room temperature, yielding N-Butyl-N’-dodecylurea as the primary product .
Industrial Production Methods: In an industrial setting, the production of N-Butyl-N’-dodecylurea can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Butyl-N’-dodecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert N-Butyl-N’-dodecylurea into amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Formation of urea derivatives with oxidized alkyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
N-Butyl-N’-dodecylurea has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N-Butyl-N’-dodecylurea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound can self-assemble into supramolecular structures, such as nanotubes, through intermolecular hydrogen bonding. These structures can encapsulate other molecules, making N-Butyl-N’-dodecylurea a potential candidate for drug delivery and other applications .
Comparison with Similar Compounds
N-Butyl-N’-octylurea: Similar in structure but with an octyl group instead of a dodecyl group.
N-Butyl-N’-hexylurea: Contains a hexyl group instead of a dodecyl group.
N-Butyl-N’-decylurea: Contains a decyl group instead of a dodecyl group.
Uniqueness: N-Butyl-N’-dodecylurea stands out due to its longer alkyl chain, which imparts unique properties such as enhanced hydrophobicity and the ability to form more stable supramolecular structures. These properties make it particularly useful in applications requiring stable and hydrophobic interactions .
Properties
CAS No. |
118389-04-1 |
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Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1-butyl-3-dodecylurea |
InChI |
InChI=1S/C17H36N2O/c1-3-5-7-8-9-10-11-12-13-14-16-19-17(20)18-15-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
InChI Key |
BUIQXSYFILIPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NCCCC |
Origin of Product |
United States |
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